(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol

Description

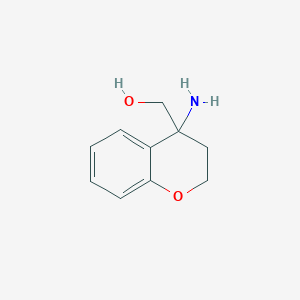

(4-Amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol is a benzopyran derivative characterized by a fused bicyclic structure (chromane core) with an amino (-NH₂) and hydroxymethyl (-CH₂OH) group at the 4-position. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol.

Properties

IUPAC Name |

(4-amino-2,3-dihydrochromen-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-10(7-12)5-6-13-9-4-2-1-3-8(9)10/h1-4,12H,5-7,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOIFHRNZUASICF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178618-15-9 | |

| Record name | (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol typically involves the reduction of chromanone derivatives. One common method is the reduction of 4-chromanone using sodium borohydride (NaBH4) in methanol, which yields this compound . Another approach involves the cyclization of 3-aryloxypropanenitriles in the presence of trifluoroacetic acid and trifluoromethanesulfonic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the manufacturer and the intended application of the compound .

Chemical Reactions Analysis

Types of Reactions: (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

Reduction: Reduction reactions can convert chromanone derivatives to this compound.

Substitution: The amino group in the compound can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products:

Oxidation: Chromanone derivatives.

Reduction: this compound.

Substitution: Various substituted chroman derivatives.

Scientific Research Applications

(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of (4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol becomes evident when compared to benzopyran derivatives reported in the literature. Key comparisons include:

Key Observations :

Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: Compounds like 8b (4-methoxybenzoyl) and 8c (3,4-dichlorobenzoyl) demonstrate how substituents influence reactivity and stability. Methoxy groups enhance electron density, while chlorine atoms increase electrophilicity . Amino and Alcohol Groups: The target compound’s -NH₂ and -CH₂OH groups likely improve aqueous solubility compared to lipophilic derivatives (e.g., hexyl-substituted compound in ). Similar hydrophilic modifications, as in 14d (2-hydroxyethylamino), are often employed to optimize pharmacokinetics .

Synthetic Accessibility: Yields for 8b (50%) and 8c (53%) highlight moderate efficiency in benzopyran synthesis via condensation reactions .

Structural Diversity: Heterocyclic fusion (e.g., imidazole in ) and extended side chains (e.g., hexyl in ) broaden the pharmacological scope of benzopyrans. The target compound’s compact structure may favor CNS penetration, akin to Zavondemstat, a benzopyran-based pharmaceutical with a methylamino substituent .

Unresolved Questions and Limitations :

- Synthetic Challenges : The hydroxymethyl group’s steric and electronic effects could complicate synthesis, necessitating optimization of reaction conditions (e.g., solvent, catalyst) .

Biological Activity

(4-amino-3,4-dihydro-2H-1-benzopyran-4-yl)methanol, also known as (4-amino-2,3-dihydrochromen-4-yl)methanol, has garnered attention for its potential biological activities. This compound possesses a unique molecular structure that allows it to interact with various biological systems, making it a subject of interest in pharmacological research. This article summarizes the biological activity of this compound based on diverse studies and findings.

- Molecular Formula : C10H13NO2

- Molecular Weight : 179.22 g/mol

- CAS Number : 1178618-15-9

The synthesis of this compound typically involves the reduction of chromanone derivatives using reducing agents like sodium borohydride (NaBH₄) in methanol. The compound can undergo various chemical reactions, including oxidation to form chromanone derivatives and substitution reactions involving its amino group.

Antihypertensive Activity

Research indicates that derivatives of benzopyran compounds exhibit significant antihypertensive effects. A study demonstrated that substituted trans-4-amino-benzopyran derivatives were effective in lowering blood pressure in hypertensive rat models. The presence of strong electron-withdrawing groups at specific positions was crucial for enhancing antihypertensive activity .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and preventing oxidative stress-related diseases. The compound's structure suggests potential activity in scavenging free radicals and protecting cellular components from oxidative damage.

Neuropharmacological Effects

Studies on related benzopyran derivatives have shown promising results regarding their interaction with serotonin receptors, particularly the 5-HT1A receptor. Compounds with similar structures have demonstrated anxiolytic effects in behavioral models, indicating potential applications for treating anxiety disorders . The mechanism often involves modulation of neurotransmitter systems, which could be relevant for this compound.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.